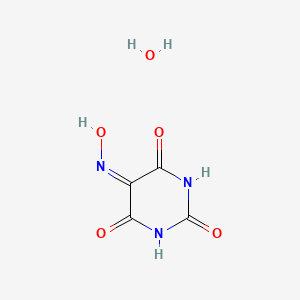
5-hydroxyimino-1,3-diazinane-2,4,6-trione;hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the PubChem 5-hydroxyimino-1,3-diazinane-2,4,6-trione;hydrate is known as Violuric Acid Monohydrate. It is a derivative of barbituric acid and is characterized by the presence of a hydroxyimino group. Violuric Acid Monohydrate is primarily used as a reagent for cobalt and as a pharmaceutical intermediate .
Vorbereitungsmethoden
Violuric Acid Monohydrate can be synthesized through the reaction of alloxan with hydroxylamine. The reaction typically involves the following steps:
Reaction of Alloxan with Hydroxylamine: Alloxan is reacted with hydroxylamine in an aqueous medium to form Violuric Acid.
Crystallization: The resulting Violuric Acid is then crystallized from the solution to obtain Violuric Acid Monohydrate.
Industrial production methods for Violuric Acid Monohydrate are not extensively documented, but the laboratory synthesis provides a reliable route for its preparation .
Analyse Chemischer Reaktionen
Violuric Acid Monohydrate undergoes several types of chemical reactions, including:
Oxidation: Violuric Acid Monohydrate can be oxidized to form various oxidation products, depending on the oxidizing agent used.
Reduction: Reduction of Violuric Acid Monohydrate can lead to the formation of reduced derivatives.
Substitution: The hydroxyimino group in Violuric Acid Monohydrate can undergo substitution reactions with various reagents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Violuric Acid Monohydrate has diverse applications in scientific research, including:
Chemistry: It is used as a reagent for the detection and quantification of cobalt.
Biology: Violuric Acid Monohydrate is used in biochemical assays and studies involving enzyme inhibition.
Medicine: It serves as a pharmaceutical intermediate in the synthesis of various drugs.
Industry: Violuric Acid Monohydrate is used in the production of dyes and pigments.
Wirkmechanismus
The mechanism of action of Violuric Acid Monohydrate involves its interaction with specific molecular targets. The hydroxyimino group in Violuric Acid Monohydrate can form complexes with metal ions, which is the basis for its use as a reagent for cobalt. Additionally, its structure allows it to participate in various biochemical reactions, influencing enzyme activity and other cellular processes .
Vergleich Mit ähnlichen Verbindungen
Violuric Acid Monohydrate can be compared with other similar compounds, such as:
Barbituric Acid: Both compounds share a similar core structure, but Violuric Acid Monohydrate has a hydroxyimino group, making it more reactive.
Alloxan: Alloxan is a precursor in the synthesis of Violuric Acid Monohydrate and shares some chemical properties.
Hydroxylamine Derivatives: Compounds like hydroxylamine derivatives have similar reactivity due to the presence of the hydroxyimino group.
The uniqueness of Violuric Acid Monohydrate lies in its specific reactivity and applications, particularly in the detection of cobalt and its use as a pharmaceutical intermediate .
Eigenschaften
IUPAC Name |
5-hydroxyimino-1,3-diazinane-2,4,6-trione;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N3O4.H2O/c8-2-1(7-11)3(9)6-4(10)5-2;/h11H,(H2,5,6,8,9,10);1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHAIHNZKUCGXRI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NO)C(=O)NC(=O)NC1=O.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1(=NO)C(=O)NC(=O)NC1=O.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














